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molecular formula C10H9IN2O B1411371 3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1597421-47-0

3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1411371
M. Wt: 300.1 g/mol
InChI Key: YVSFBTGTWKGCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09163021B2

Procedure details

To a solution of 3-iodo-1H-pyrrolo[3,2-c]pyridine (Preparation 47, 2 g, 8.2 mmol) in DMF (150 mL) was added cesium carbonate (24 g, 73.8 mmol) and the mixture stirred for 20 minutes at room temperature. A solution of trifluoromethanesulfonic acid oxetan-3-yl ester (Preparation 54, 8.45 g, 41 mmol) in DMF (15 mL) was added and the reaction stirred at room temperature for 16 hours. The reaction was filtered, and the filtrate concentrated in vacuo. The residue was purified using silica gel column chromatography eluting with 0-5% MeOH in DCM to give a solid that was further washed with EtOAc:Heptane to afford the title compound. (4.46 g, 36%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.45 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:6]2[CH:7]=[N:8][CH:9]=[CH:10][C:5]=2[NH:4][CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[O:17]1[CH2:20][CH:19](OS(C(F)(F)F)(=O)=O)[CH2:18]1>CN(C=O)C>[I:1][C:2]1[C:6]2[CH:7]=[N:8][CH:9]=[CH:10][C:5]=2[N:4]([CH:19]2[CH2:20][O:17][CH2:18]2)[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC1=CNC2=C1C=NC=C2
Name
cesium carbonate
Quantity
24 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.45 g
Type
reactant
Smiles
O1CC(C1)OS(=O)(=O)C(F)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred at room temperature for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluting with 0-5% MeOH in DCM
CUSTOM
Type
CUSTOM
Details
to give a solid
WASH
Type
WASH
Details
that was further washed with EtOAc

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
IC1=CN(C2=C1C=NC=C2)C2COC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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